molecular formula C4H5ClO B3383254 3-(Chloromethoxy)prop-1-yne CAS No. 40308-66-5

3-(Chloromethoxy)prop-1-yne

Cat. No.: B3383254
CAS No.: 40308-66-5
M. Wt: 104.53 g/mol
InChI Key: IKNSPFJKPUSYSX-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)prop-1-yne is an organic compound with the molecular formula C₄H₅ClO. It is also known by other names such as chloromethyl 2-propyn-1-yl ether and propargyloxy-chloromethane . This compound is characterized by the presence of a chloromethoxy group attached to a prop-1-yne backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

3-(Chloromethoxy)prop-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with formaldehyde and hydrochloric acid . The reaction typically proceeds under mild conditions, and the product is purified through distillation or chromatography. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Chloromethoxy)prop-1-yne undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thioacetamide, thiourea, and phenylthiourea . The major products formed from these reactions are often heterocyclic compounds, which are valuable intermediates in pharmaceutical and materials science .

Properties

IUPAC Name

3-(chloromethoxy)prop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c1-2-3-6-4-5/h1H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNSPFJKPUSYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482014
Record name 1-Propyne, 3-(chloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40308-66-5
Record name 1-Propyne, 3-(chloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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